S26948 was developed by scientists at the pharmaceutical company Sanofi and is recognized as a selective PPARγ modulator. This classification indicates that it can activate PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. The compound is part of ongoing research aimed at developing safer alternatives to traditional thiazolidinediones, which are associated with adverse effects such as weight gain and cardiovascular risks .
The synthesis of S26948 involves multi-step organic reactions that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. Although specific details regarding the exact synthetic pathway for S26948 are not widely available, it is generally synthesized using standard techniques in medicinal chemistry, which may involve:
The precise parameters such as temperature, pressure, and reaction times would depend on the specific reactions employed during synthesis.
The molecular structure of S26948 features a complex arrangement that allows for effective interaction with PPARγ. While detailed structural data including crystal structures are not publicly available, it is known that the compound exhibits characteristics typical of PPARγ ligands, such as:
Computational modeling studies may provide insights into its three-dimensional conformation and binding affinities .
S26948 participates in various biochemical reactions primarily through its interaction with PPARγ. Upon binding to this receptor, the following reactions may occur:
The mechanism of action for S26948 involves its selective modulation of PPARγ activity. When S26948 binds to PPARγ:
This mechanism underscores its potential benefits in treating metabolic disorders by improving insulin sensitivity and reducing adiposity.
The physical and chemical properties of S26948 are critical for understanding its behavior in biological systems:
Data regarding specific values for these properties may be available through experimental studies or computational predictions.
S26948 has several potential applications in scientific research and clinical settings:
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear hormone receptor transcription factor that serves as a master regulator of glucose homeostasis, lipid metabolism, and adipocyte differentiation. This ligand-activated receptor, encoded on human chromosome 3p25, exists as multiple isoforms (PPARγ1, γ2, γ3, γ4), with PPARγ2 predominantly expressed in adipose tissue [8]. PPARγ functions as a heterodimer with the retinoid X receptor (RXRα), binding to peroxisome proliferator response elements (PPREs) in target gene promoters to regulate metabolic pathways [4] [8]. The therapeutic significance of PPARγ activation became evident with the development of thiazolidinediones (TZDs) like rosiglitazone and pioglitazone. These synthetic full agonists demonstrated potent insulin-sensitizing effects by enhancing peripheral glucose utilization, reducing hepatic glucose production, and improving lipid profiles through increased HDL-cholesterol and decreased triglycerides and circulating free fatty acids [2] [8].
However, classic TZDs exhibit significant limitations including promotion of adipogenesis leading to weight gain, fluid retention, congestive heart failure risk, and potential hepatotoxicity [2] [6]. These adverse effects are mechanistically linked to their robust, unselective activation of PPARγ and subsequent recruitment of coregulator complexes that drive adipogenic gene expression programs [6] [8]. The clinical need for agents retaining the insulin-sensitizing and anti-inflammatory benefits of TZDs without their detrimental effects created a compelling rationale for developing functionally selective PPARγ modulators [1] [6].
Table 1: Key PPARγ Ligands in Metabolic Disease Therapeutics
Compound | Class | Molecular Weight (g/mol) | EC₅₀ for PPARγ | Key Metabolic Effects |
---|---|---|---|---|
Rosiglitazone | Thiazolidinedione (TZD) | 357.43 | ~40 nM | Improves insulin sensitivity, increases HDL-C, reduces FFAs, promotes adipogenesis and weight gain |
Pioglitazone | Thiazolidinedione (TZD) | 356.44 | ~550 nM | Improves insulin sensitivity, increases HDL-C, reduces triglycerides, promotes adipogenesis and weight gain |
S26948 | Non-TZD SPPARγM | 519.57 | 8.83 nM | Improves insulin sensitivity, enhances lipid oxidation, reduces atherosclerosis, minimal weight gain |
15-Deoxy-Δ¹²,¹⁴-PGJ₂ | Natural Ligand | 315.47 | Endogenous | Anti-inflammatory, adipogenic differentiation regulator |
Selective PPARγ modulators (SPPARγMs) represent a novel pharmacological class designed to dissociate beneficial insulin-sensitizing actions from adverse adipogenic effects. SPPARγMs achieve this through differential cofactor recruitment, where the ligand induces a specific conformational change in the PPARγ ligand-binding domain (LBD), leading to selective engagement with coregulator complexes [6] [10]. Unlike full agonists, SPPARγMs often display partial agonist activity and distinct gene expression profiles [6].
S26948 (dimethyl-2-{4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-(2H)yl)ethoxy]benzyl}malonate; CAS: 353280-43-0) is a structurally distinct non-TZD SPPARγM characterized as a high-affinity, selective PPARγ ligand with an EC₅₀ of 8.83 nM [1] [10]. Crucially, S26948 exhibits a distinct coactivator recruitment profile compared to rosiglitazone. While both ligands recruit coregulators like SRC-1 and TIF2, S26948 uniquely fails to recruit DRIP205/Mediator 1 and PPARγ coactivator-1 alpha (PGC-1α) [6]. This differential recruitment underlies its reduced adipogenic potential. In vitro studies using the 3T3-F442A preadipocyte cell line demonstrated that S26948 has a significantly lower potency in promoting adipocyte differentiation compared to rosiglitazone [6]. This reduced adipogenic capacity translates into a key therapeutic advantage: in vivo studies in obese (ob/ob) mice revealed that while S26948 improved glucose and lipid homeostasis as effectively as rosiglitazone, it did not increase body weight or white adipose tissue mass [6]. Furthermore, S26948 enhanced hepatic lipid oxidation, contrasting with rosiglitazone's effects [2] [6].
Table 2: Differential Coactivator Recruitment and Gene Regulation by S26948 vs. Rosiglitazone
Biological Parameter | S26948 | Rosiglitazone |
---|---|---|
Coactivator Recruitment | Recruits SRC-1, TIF2; Fails to recruit DRIP205, PGC-1α | Recruits SRC-1, TIF2, DRIP205, PGC-1α |
Adipogenesis (3T3-F442A cells) | Low potency | High potency |
Body Weight / Adipose Mass (ob/ob mice) | No increase | Significant increase |
Hepatic Lipid Oxidation | Enhanced | Not enhanced |
Key Regulated Genes | Favors lipid oxidation genes over adipogenic storage genes | Favors adipogenic differentiation and lipid storage genes |
The coexistence of diabetes and atherosclerosis represents a critical clinical challenge. Diabetes markedly accelerates atherosclerosis through endothelial dysfunction, chronic inflammation, oxidative stress, and dyslipidemia, particularly involving small dense LDL particles prone to oxidation and retention in the arterial intima [3] [5] [7]. Consequently, individuals with diabetes face a significantly elevated risk of myocardial infarction, stroke, and peripheral artery disease [5] [9]. S26948 holds significant promise due to its dual antidiabetic and antiatherogenic properties demonstrated in preclinical models [1] [6].
In rodent models of insulin resistance, S26948 effectively improved hepatic insulin sensitivity. In 48-hour lipid-infused rats, S26948 treatment significantly reduced plasma free fatty acid levels (induced by intralipid/heparin infusion) and enhanced insulin-mediated suppression of hepatic glucose production, comparable to rosiglitazone [2]. This effect occurred without promoting weight gain, addressing a major limitation of traditional TZDs. Beyond glycemic benefits, S26948 demonstrated direct anti-atherosclerotic effects. In homozygous human apolipoprotein E2 knock-in (E2-KI) mice—a model of human-like dyslipidemia and atherosclerosis—S26948 treatment significantly reduced atherosclerotic lesion area [6]. This positions S26948 as one of the few PPARγ ligands capable of directly attenuating atherogenesis. Mechanistically, its antiatherogenic effects likely involve reduced vascular inflammation (via suppression of cytokines like TNF-α, IL-6, and iNOS), improved endothelial function, enhanced lipid oxidation, and potentially inhibition of NLRP3 inflammasome activation, a key driver of diabetic vascular complications [6] [9]. The compound's ability to improve lipid homeostasis and glucose tolerance without increasing adiposity provides a compelling therapeutic profile for addressing the intertwined pathologies of diabetes and atherosclerosis [1] [6] [10].
Table 3: Key Preclinical Findings of S26948 in Diabetes and Atherosclerosis Models
Experimental Model | Intervention | Key Findings | Reference |
---|---|---|---|
48h Lipid-infused rats | S26948 vs. Rosiglitazone | Reduced plasma FFAs; Improved hepatic insulin sensitivity (reduced HGP) | [2] |
Obese (ob/ob) mice | S26948 vs. Rosiglitazone | Equivalent glucose/lipid improvement; No body/WAT weight gain; Increased hepatic lipid oxidation | [6] |
hApoE2 knock-in (E2-KI) mice | S26948 | Reduced atherosclerotic lesion area | [6] |
3T3-F442A preadipocytes | S26948 vs. Rosiglitazone | Reduced adipocyte differentiation capacity | [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7